molecular formula C11H13ClN4O B8429454 (2-Chloro-pyrimidin-4-yl)-(5-tert-butyl-isoxazol-3-yl)-amine

(2-Chloro-pyrimidin-4-yl)-(5-tert-butyl-isoxazol-3-yl)-amine

Cat. No. B8429454
M. Wt: 252.70 g/mol
InChI Key: ADSZHPYGSIUVTE-UHFFFAOYSA-N
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Patent
US07115617B2

Procedure details

To a solution of 3-amino-5-t-butylisoxazole (922 mg 6.58 mmol) in 15 mL of DMF at 0° C. was added 268 mg (6.71 mmol) of NaH (60% dispersion in mineral oil) in 4 portions over 1 min. The resulting mixture was stirred at 0° C. for 30 min when 1.0 g (6.71 mmol) of 2,3-dichloropyrimidine was added in 1 portion. The resulting mixture was warmed to RT (ice melt in dewar) and was stirred at RT for 22 h. The reaction mixture was quenched with saturated aqueous NH4Cl and diluted with H2O and EtOAc. The organic layer was washed 1× with brine. The combined aqueous layer and brine wash were extracted 1× with EtOAc. The combined organics were dried over Na2SO4, concentrated and purified by flash chromatography (elution with 2/1 hexanes/EtOAc) to give (2-chloro-pyrimidin-4-yl)-(5-tert-butyl-isoxazol-3-yl)-amine as a yellowish white solid.
Quantity
922 mg
Type
reactant
Reaction Step One
Name
Quantity
268 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
2,3-dichloropyrimidine
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[C:5]([C:7]([CH3:10])([CH3:9])[CH3:8])[O:4][N:3]=1.[H-].[Na+].[Cl:13][CH:14]1[N:19](Cl)[CH:18]=[CH:17][CH:16]=[N:15]1>CN(C=O)C>[Cl:13][C:14]1[N:19]=[C:18]([NH:1][C:2]2[CH:6]=[C:5]([C:7]([CH3:10])([CH3:9])[CH3:8])[O:4][N:3]=2)[CH:17]=[CH:16][N:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
922 mg
Type
reactant
Smiles
NC1=NOC(=C1)C(C)(C)C
Name
Quantity
268 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
2,3-dichloropyrimidine
Quantity
1 g
Type
reactant
Smiles
ClC1N=CC=CN1Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 22 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in 1 portion
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated aqueous NH4Cl
ADDITION
Type
ADDITION
Details
diluted with H2O and EtOAc
WASH
Type
WASH
Details
The organic layer was washed 1× with brine
WASH
Type
WASH
Details
The combined aqueous layer and brine wash
EXTRACTION
Type
EXTRACTION
Details
were extracted 1× with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (elution with 2/1 hexanes/EtOAc)

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
ClC1=NC=CC(=N1)NC1=NOC(=C1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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